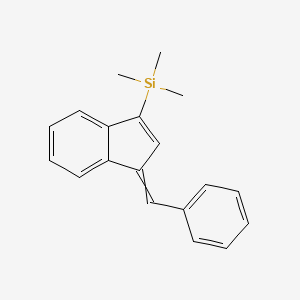
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane is an organic compound that features a benzylidene group attached to an indene core, with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane typically involves the reaction of 1H-indene-3-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce benzyl derivatives.
Aplicaciones Científicas De Investigación
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzylidene group can undergo electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily substituted, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzylidene-1H-inden-3-yl)(dimethyl)silane
- (1-Benzylidene-1H-inden-3-yl)(triethyl)silane
- (1-Benzylidene-1H-inden-3-yl)(triphenyl)silane
Uniqueness
(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane is unique due to its specific combination of a benzylidene group and a trimethylsilyl group attached to an indene core. This structure imparts distinct reactivity and stability, making it valuable for various synthetic applications .
Propiedades
Número CAS |
89523-92-2 |
|---|---|
Fórmula molecular |
C19H20Si |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(3-benzylideneinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)19-14-16(13-15-9-5-4-6-10-15)17-11-7-8-12-18(17)19/h4-14H,1-3H3 |
Clave InChI |
BUOXGMPQXWOCAW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=CC2=CC=CC=C2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

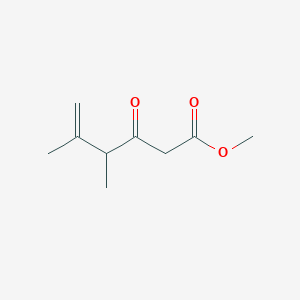
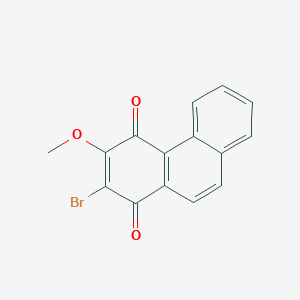
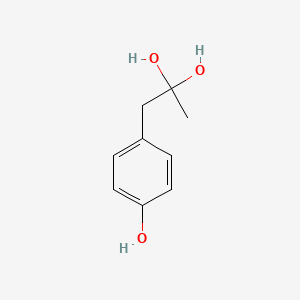

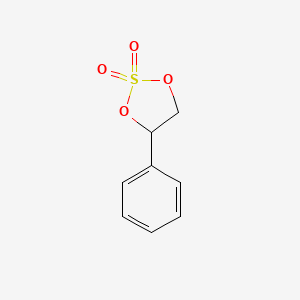
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
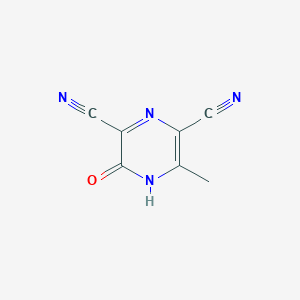
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)

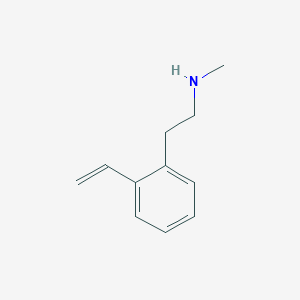
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

